

Application Notes and Protocols for SPA107 in High-Throughput Screening

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Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

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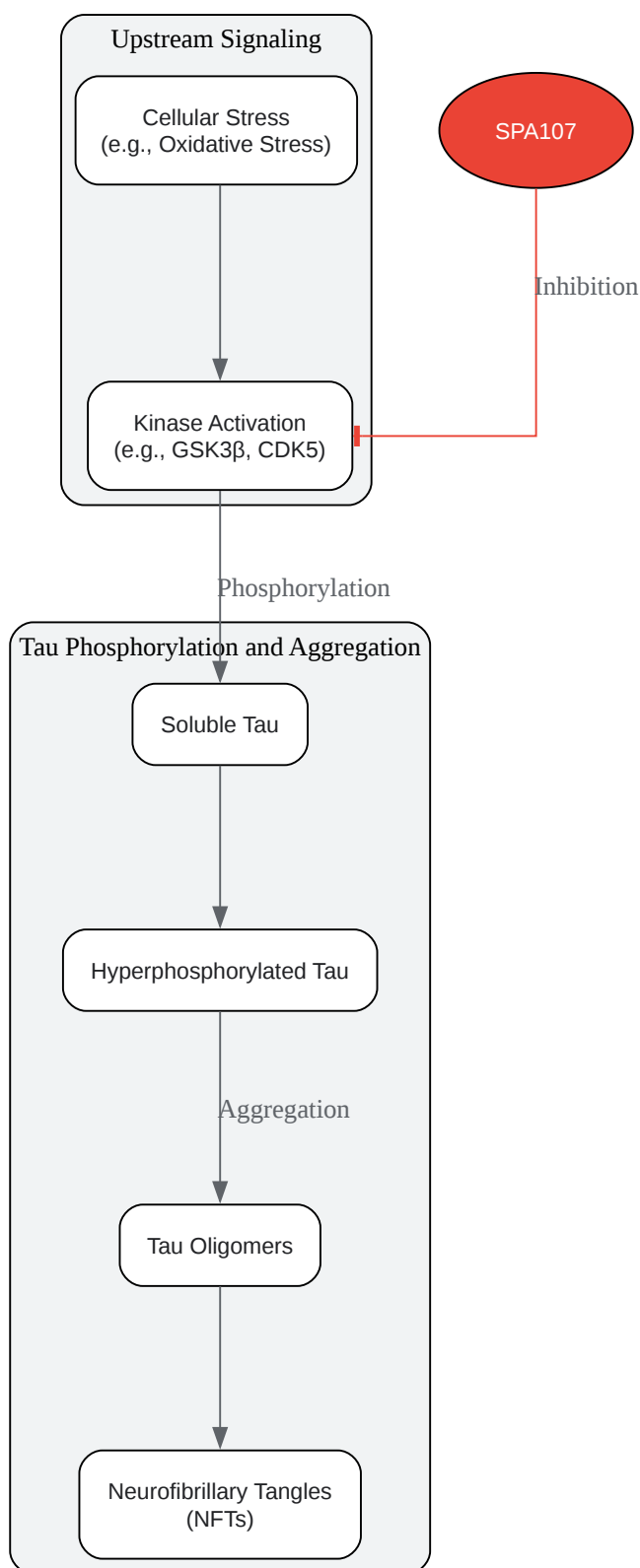
For Researchers, Scientists, and Drug Development Professionals

Introduction

SPA107 is a novel small molecule inhibitor targeting the hyperphosphorylation and subsequent aggregation of Tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. By preventing the initial phosphorylation events that lead to the formation of neurofibrillary tangles (NFTs), **SPA107** presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of **SPA107** in a high-throughput screening (HTS) campaign designed to identify and characterize modulators of Tau aggregation. The protocols outlined below are optimized for reproducibility and scalability, making them suitable for large-scale drug discovery efforts.

Mechanism of Action and Signaling Pathway

SPA107 is hypothesized to act by inhibiting a key kinase involved in the phosphorylation of Tau protein. This inhibition prevents the conformational changes that expose aggregation-prone regions of Tau, thereby maintaining it in a soluble, non-toxic state. The simplified signaling pathway leading to Tau aggregation and the intervention point of SPA1A07 is depicted below.

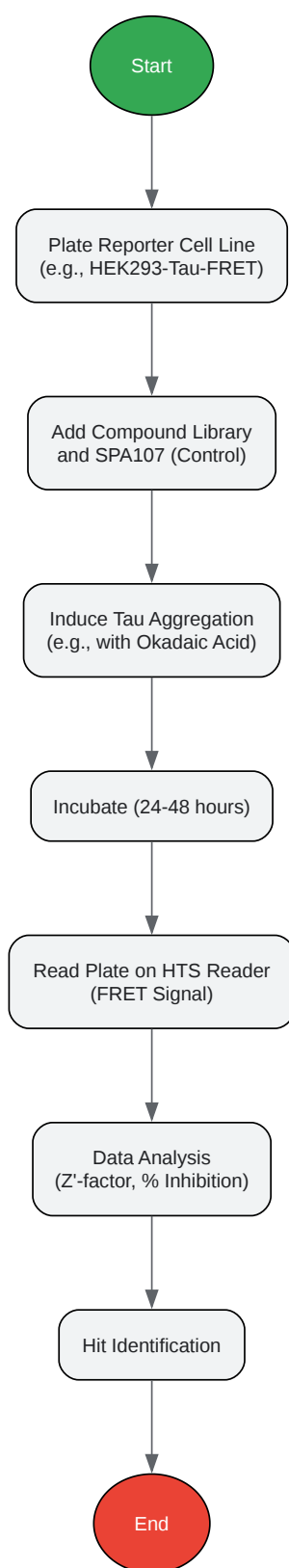


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Figure 1: Simplified signaling pathway of Tau protein aggregation and the inhibitory action of **SPA107**.

High-Throughput Screening Workflow

A typical HTS workflow to identify inhibitors of Tau aggregation using a cell-based reporter assay is outlined below. This workflow is designed for automation and can be adapted to various plate formats (e.g., 384-well or 1536-well).



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